
Etilevodopa
Descripción general
Descripción
Etilevodopa es un agente dopaminérgico desarrollado como tratamiento para la enfermedad de Parkinson. Es el éster etílico de levodopa, un precursor de la dopamina. A pesar de su potencial, la this compound nunca se comercializó .
Métodos De Preparación
La etilevodopa se puede sintetizar mediante la esterificación de la levodopa. La reacción involucra levodopa y etanol en presencia de un catalizador ácido. El proceso produce this compound con una mejor solubilidad y biodisponibilidad en comparación con la levodopa . Los métodos de producción industrial se centran en optimizar las condiciones de reacción para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
La etilevodopa experimenta varios tipos de reacciones químicas:
Hidrólisis: En el cuerpo, la this compound se hidroliza rápidamente mediante esterasas en el duodeno para liberar levodopa.
Oxidación: Puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes, lo que lleva a la formación de quinonas.
Reducción: Las reacciones de reducción pueden convertir la this compound en su alcohol correspondiente.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo éster, lo que lleva a la formación de varios derivados.
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes. Los principales productos formados a partir de estas reacciones son la levodopa y sus derivados.
Aplicaciones Científicas De Investigación
Clinical Trials and Efficacy
A notable randomized controlled trial involving 327 patients with Parkinson's disease demonstrated that etilevodopa significantly reduced the time to "on" (TTON) after dosing compared to standard levodopa. Specifically, the study found a 21% reduction in TTON for the first morning dose and a 17% reduction for the first dose after lunch in the this compound group .
Table 1: Clinical Trial Outcomes of this compound vs. Standard Levodopa
Parameter | This compound Group | Standard Levodopa Group |
---|---|---|
Mean TTON Morning Dose | Decreased by 21% | Decreased by 9% |
Mean TTON After Lunch | Decreased by 17% | No change |
Response Failure Rate (After Lunch) | 19% | Increased from 17% to 23% |
These findings suggest that this compound may offer a more effective management strategy for motor fluctuations associated with Parkinson's disease.
Topical Administration for Myopia
Recent studies have explored the use of this compound as a topical treatment for myopia. A study assessing its ocular penetration found that this compound could effectively reach the posterior segment of the eye when administered as a topical eye drop. The compound demonstrated significant concentrations in the vitreous humor, indicating its potential as a therapeutic agent for myopia management .
Table 2: Ocular Pharmacokinetics of this compound
Time Point (Hours) | Concentration in Vitreous (ng/mL) |
---|---|
1 | 118.9 |
8 | 39.9 |
24 | 62.1 |
The study concluded that this compound's high solubility allows for effective topical delivery, making it a candidate for further exploration in treating progressive myopia.
Safety Profile
In both Parkinson's disease management and ocular applications, this compound has shown a favorable safety profile. The four-week application of this compound as an eye drop did not result in any significant alterations in retinal health or function, as assessed through various ophthalmic tests .
Mecanismo De Acción
La etilevodopa ejerce sus efectos al convertirse en levodopa en el cuerpo. La levodopa luego cruza la barrera hematoencefálica y se descarboxila a dopamina, lo que repone los niveles de dopamina agotados en los pacientes con enfermedad de Parkinson . Los objetivos moleculares incluyen los receptores de dopamina en el cerebro, y las vías involucradas son las relacionadas con la síntesis y el metabolismo de la dopamina .
Comparación Con Compuestos Similares
La etilevodopa se compara con otros derivados de levodopa como melevodopa y éster metílico de levodopa. Estos compuestos también tienen como objetivo mejorar la biodisponibilidad y los efectos terapéuticos de la levodopa. la this compound es única en sus características de rápida hidrólisis y absorción . Compuestos similares incluyen:
Melevodopa: Otro éster de levodopa con aplicaciones similares.
Éster metílico de levodopa: Conocido por su mayor solubilidad y biodisponibilidad.
La singularidad de la this compound radica en su equilibrio entre solubilidad, biodisponibilidad y rápida conversión a levodopa, lo que la convierte en un candidato prometedor para futuras investigaciones y desarrollo.
Actividad Biológica
Etilevodopa, an ethyl-ester prodrug of levodopa, has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease (PD). This compound is designed to enhance the bioavailability and pharmacokinetics of levodopa, addressing some of the limitations associated with traditional levodopa therapy. This article will explore the biological activity of this compound, focusing on its pharmacokinetic properties, efficacy in clinical settings, and interaction with biological systems.
Pharmacokinetics and Bioavailability
This compound exhibits superior gastric solubility compared to levodopa, allowing for faster absorption and a more rapid onset of action. In a randomized controlled trial involving 327 patients with PD, this compound showed a significant reduction in the latency to maximum plasma concentration compared to standard levodopa treatments. The study reported a mean total daily time to "on" (TTON) reduction of 0.58 hours in the this compound group versus 0.79 hours in the levodopa group, although this difference was not statistically significant (P = 0.24) .
Table 1: Pharmacokinetic Profile of this compound
Parameter | This compound (10%) | Levodopa |
---|---|---|
Peak Concentration (ng/mL) | 7797.4 (whole eye) | - |
Half-life (hours) | 8 | - |
Serum Concentration (ng/mL) | 5.7 (1 hour post) | - |
Area Under Curve (AUC) | 4298.5 | - |
Efficacy in Clinical Trials
Clinical studies have demonstrated that this compound can improve motor fluctuations in PD patients. A double-blind trial compared this compound-carbidopa with levodopa-carbidopa over an 18-week period. While both groups showed improvements in total daily "off" time, no significant differences were observed between the two treatments regarding response failures or overall efficacy .
Case Study: Efficacy Assessment
In a cohort of patients with advanced PD, those treated with this compound experienced a decrease in the latency to "on" for their first dose after lunch by 17%, while the standard levodopa group showed no improvement . This suggests that this compound may offer benefits in terms of faster onset of action.
Biological Interactions and Mechanisms
This compound's mechanism of action involves its conversion to levodopa, which subsequently increases dopamine levels in the brain. However, emerging research indicates that levodopa may also interact with iron metabolism pathways, potentially influencing neurodegenerative processes associated with PD .
Table 2: Potential Biological Targets of this compound
Target | Interaction Type |
---|---|
Solute Carrier Transporters | Uptake modulation |
Tyrosinase | Metabolic pathway |
Dopamine Receptors | Allosteric modulation |
Safety and Tolerability
The safety profile of this compound appears comparable to that of traditional levodopa therapy. Adverse events leading to study withdrawal were similar between groups, indicating that this compound does not significantly increase the risk of side effects .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Etilevodopa, and how can researchers ensure reproducibility across laboratories?
- Methodological Answer : this compound is synthesized via three primary routes: (1) esterification of L-DOPA with ethanol catalyzed by dry HCl gas, (2) SOCl2-mediated esterification in hot ethanol, and (3) enzymatic hydroxylation of L-tyrosine ethyl ester using mushroom tyrosinase. To ensure reproducibility, researchers must document reaction parameters (e.g., temperature, catalyst concentration, solvent purity) and validate product purity via HPLC or NMR. Cross-laboratory validation requires adherence to standardized protocols, such as those outlined in experimental reporting guidelines .
Q. Which analytical techniques are most effective for assessing this compound purity and stability in preclinical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity analysis. Stability studies should employ accelerated degradation protocols (e.g., exposure to heat, light, or humidity) followed by mass spectrometry (MS) to identify degradation products. Researchers must align with ICH guidelines for pharmaceutical stability testing and report deviations systematically .
Q. How should researchers design in vitro models to evaluate this compound’s dopamine-releasing efficacy in Parkinson’s disease?
- Methodological Answer : Use dopaminergic cell lines (e.g., SH-SY5Y) or primary neuronal cultures to measure dopamine release via microdialysis or electrochemical sensors. Control for variables like pH, temperature, and enzyme activity (e.g., aromatic L-amino acid decarboxylase). Include positive controls (e.g., L-DOPA) and validate results with statistical methods (e.g., ANOVA) .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic (PK) profile across species be resolved?
- Methodological Answer : Interspecies variability often arises from differences in metabolic enzymes (e.g., esterases) or absorption rates. Conduct comparative PK studies using physiologically based pharmacokinetic (PBPK) modeling to simulate human outcomes from rodent data. Validate models with clinical trial data and apply Bayesian statistical methods to reconcile discrepancies .
Q. What experimental strategies optimize this compound’s synthesis yield while minimizing by-products?
- Methodological Answer : Employ design of experiments (DoE) to test variables like catalyst concentration, reaction time, and solvent ratios. Use response surface methodology (RSM) to identify optimal conditions. Characterize by-products via LC-MS and refine purification steps (e.g., column chromatography) to isolate high-purity this compound .
Q. How can researchers address contradictions in this compound’s efficacy reported across clinical trials?
- Methodological Answer : Perform meta-analyses to aggregate data from trials, adjusting for covariates (e.g., patient age, disease stage). Use subgroup analysis to identify populations with divergent responses. Validate findings via randomized controlled trials (RCTs) with standardized dosing protocols and blinded outcome assessments .
Q. What methodologies validate the translational relevance of in vitro findings for this compound’s neuroprotective effects?
- Methodological Answer : Combine in vitro models (e.g., oxidative stress assays in neurons) with in vivo studies in Parkinsonian animal models (e.g., 6-OHDA-lesioned rats). Use biomarkers like glutathione levels or mitochondrial function to bridge results. Apply translational PK/PD modeling to predict human efficacy .
Q. Methodological Validation & Ethics
Q. How should researchers validate novel HPLC methods for this compound quantification in biological matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation, including tests for specificity, linearity, accuracy, and precision. Use spike-and-recovery experiments in plasma or cerebrospinal fluid. Compare results with established methods (e.g., LC-MS) and publish validation parameters transparently .
Q. What ethical frameworks guide preclinical studies involving this compound in animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Secure institutional animal care committee (IACUC) approval, prioritizing the 3Rs (Replacement, Reduction, Refinement). Monitor adverse effects (e.g., dyskinesia) and euthanize animals at predefined humane endpoints .
Q. Cross-Disciplinary & Emerging Topics
Q. How can computational chemistry enhance this compound’s formulation for improved blood-brain barrier (BBB) penetration?
- Methodological Answer : Use molecular dynamics simulations to predict this compound’s interactions with BBB transporters (e.g., LAT-1). Validate predictions with in vitro BBB models (e.g., hCMEC/D3 cells) and in vivo imaging (e.g., PET scans). Optimize ester prodrug design using QSAR modeling .
Q. What strategies mitigate this compound’s oxidative degradation in long-term storage?
- Methodological Answer : Incorporate antioxidants (e.g., ascorbic acid) into formulations and test stability under ICH-recommended conditions. Use accelerated stability studies with Arrhenius equation extrapolation to predict shelf life. Characterize degradation pathways via LC-MS/MS and adjust packaging (e.g., amber glass) to block light exposure .
Propiedades
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULMGOSOSZBEQL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905092 | |
Record name | Etilevodopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37178-37-3 | |
Record name | Etilevodopa | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37178-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etilevodopa [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037178373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etilevodopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06535 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etilevodopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37178-37-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETILEVODOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895X917GYE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.